Suzuki Coupling Efficiency: 94% Isolated Yield with Potassium Allyltrifluoroborate
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes Suzuki coupling with potassium allyltrifluoroborate at the C-4 position, affording the desired product in 94% isolated yield as a yellow solid [1]. In contrast, analogous 4-chlorothieno[2,3-d]pyrimidines lacking the 6-ethyl ester group typically require harsher conditions or produce lower yields due to altered electronic character and solubility [2].
| Evidence Dimension | Suzuki Coupling Yield |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | 4-chloro-5-methylthieno[2,3-d]pyrimidine (no 6-ester): yields not explicitly reported but reactions are less efficient due to lower solubility in organic media |
| Quantified Difference | High yield demonstrates reliable, scalable synthetic utility |
| Conditions | Potassium allyltrifluoroborate, Pd(dppf)Cl₂·CH₂Cl₂ catalyst, aqueous/organic biphasic system |
Why This Matters
High synthetic efficiency reduces cost per successful reaction and improves scalability for medicinal chemistry campaigns.
- [1] ChemicalBook. Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate synthesis: 94% yield as yellow solid. View Source
- [2] Shishkin, E.V., et al. The Products of Suzuki Reaction of Ethyl 4-Chloro-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate with Potassium Allyltrifluoroborate and Transformations Thereof. Chem Heterocycl Comp. 2019;55:1269–1273. View Source
